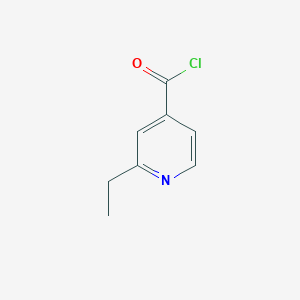

2-Ethylpyridine-4-carbonyl chloride

Description

BenchChem offers high-quality 2-Ethylpyridine-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethylpyridine-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

717871-74-4 |

|---|---|

Molecular Formula |

C8H8ClNO |

Molecular Weight |

169.61 g/mol |

IUPAC Name |

2-ethylpyridine-4-carbonyl chloride |

InChI |

InChI=1S/C8H8ClNO/c1-2-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3 |

InChI Key |

VWGIMYFFWYXFBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=CC(=C1)C(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylpyridine-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Ethylpyridine-4-carbonyl chloride, a reactive chemical intermediate of interest in organic synthesis and drug discovery. Due to its nature as a reactive acyl chloride, this compound is often synthesized in situ or on-demand from its corresponding carboxylic acid for immediate use in subsequent reactions.

Section 1: Compound Identification and Physicochemical Properties

While a specific CAS number for 2-Ethylpyridine-4-carbonyl chloride is not readily found in major chemical databases, it is unequivocally identified by its chemical structure. The precursor, 2-ethylpyridine-4-carboxylic acid, is well-documented with the CAS Number 3376-96-3 [1]. The carbonyl chloride is derived from this carboxylic acid.

Table 1: Physicochemical Properties of the Precursor, 2-Ethylpyridine-4-carboxylic Acid

| Property | Value | Source |

| CAS Number | 3376-96-3 | [1] |

| Molecular Formula | C8H9NO2 | |

| Molecular Weight | 151.16 g/mol | [1] |

The properties of 2-Ethylpyridine-4-carbonyl chloride can be inferred from the general characteristics of acyl chlorides. It is expected to be a moisture-sensitive and corrosive liquid or low-melting solid that reacts readily with nucleophiles.

Section 2: Synthesis of 2-Ethylpyridine-4-carbonyl chloride

The most direct and common method for the preparation of 2-Ethylpyridine-4-carbonyl chloride is the reaction of 2-ethylpyridine-4-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[2] This is a standard transformation in organic chemistry for converting carboxylic acids into more reactive acyl chlorides.[3]

Reaction Scheme:

Caption: Synthesis of 2-Ethylpyridine-4-carbonyl Chloride.

Experimental Protocol: Synthesis of 2-Ethylpyridine-4-carbonyl chloride

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

-

Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube (or under an inert atmosphere of nitrogen or argon), add 2-ethylpyridine-4-carboxylic acid.

-

Solvent Addition: Add an anhydrous, inert solvent such as dichloromethane (DCM) or toluene.

-

Reagent Addition: Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Heat the reaction mixture to reflux and maintain for 1-3 hours, or until the reaction is complete (monitoring by TLC or the cessation of gas evolution can be performed).

-

Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude 2-Ethylpyridine-4-carbonyl chloride is often used directly in the next step without further purification.

Section 3: Chemical Reactivity and Applications

Acyl chlorides are highly reactive electrophiles due to the electron-withdrawing nature of both the oxygen and chlorine atoms attached to the carbonyl carbon.[3][4] This makes the carbonyl carbon highly susceptible to nucleophilic attack.

Nucleophilic Acyl Substitution:

The primary reaction of 2-Ethylpyridine-4-carbonyl chloride is nucleophilic acyl substitution, where the chloride ion is replaced by a nucleophile.[4][5] This proceeds via an addition-elimination mechanism.[3][5]

Caption: General Nucleophilic Acyl Substitution Mechanism.

Common Reactions and Applications in Drug Development:

-

Amide Formation: Reaction with primary or secondary amines to form amides is a cornerstone of medicinal chemistry for building complex molecules.

-

Esterification: Reaction with alcohols yields esters.

-

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.

-

Ketone Synthesis: Reaction with organocuprates (Gilman reagents) or in a Weinreb ketone synthesis allows for the controlled formation of ketones.[6]

The pyridine moiety is a common scaffold in pharmaceuticals, and its derivatives are explored for a wide range of therapeutic applications.[7]

Section 4: Safe Handling and Storage

Acyl chlorides are hazardous chemicals that require strict safety protocols.

Table 2: Safety Precautions for Handling Acyl Chlorides

| Precaution | Details |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8][9] |

| Ventilation | Work in a well-ventilated chemical fume hood. |

| Moisture Sensitivity | Acyl chlorides react violently with water to produce corrosive HCl gas.[3] Handle under anhydrous conditions and store in a dry environment.[10] |

| Storage | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and bases.[11][10] |

| Spill and Disposal | Absorb spills with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills.[8][10] |

First Aid Measures:

-

Inhalation: Move to fresh air. Seek immediate medical attention.[8]

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

References

-

Acyl Chlorides (A-Level) | ChemistryStudent. [Link]

-

Acyl Chloride Uses, Reactions & Synthesis - Lesson - Study.com. [Link]

-

nucleophilic addition / elimination in the reactions of acyl chlorides - Chemguide. [Link]

-

Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps. [Link]

-

Acyl chloride - Wikipedia. [Link]

-

2-ethylpyridine-4-carbothioamide - Pipzine Chemicals. [Link]

-

Safety Data Sheet: Acetyl chloride D3 - Carl ROTH. [Link]

-

ICSC 0210 - ACETYL CHLORIDE. [Link]

-

Safety Data Sheet: Acetyl chloride - Chemos GmbH&Co.KG. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. [Link]

-

CAS No : 3376-95-2 | Product Name : 2-Ethyl Isonicotinamide | Pharmaffiliates. [Link]

-

Organic Syntheses Procedure. [Link]

-

2-Ethylpyridine-4-carbothioamide; pyrazine-2-carboxamide | C13H15N5OS | CID 3002314. [Link]

- US5245063A - Preparation of carbonyl chlorides - Google P

-

Showing Compound 2-Ethylpyridine (FDB004395) - FooDB. [Link]

-

2-ethyl pyridine, 100-71-0 - The Good Scents Company. [Link]

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. 2-Ethylpyridine-4-carbothioamide Properties, Uses, Safety Data & Supplier Information – Buy Online in China [pipzine-chem.com]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. study.com [study.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Acyl chloride - Wikipedia [en.wikipedia.org]

- 7. CAS 1570-45-2: Ethyl isonicotinate | CymitQuimica [cymitquimica.com]

- 8. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]

- 9. chemos.de [chemos.de]

- 10. geneseo.edu [geneseo.edu]

- 11. carlroth.com [carlroth.com]

2-Ethylpyridine-4-carbonyl chloride molecular structure

Technical Whitepaper: 2-Ethylpyridine-4-carbonyl Chloride

Executive Summary

2-Ethylpyridine-4-carbonyl chloride (CAS: 717871-74-4) is a specialized heterocyclic building block primarily utilized as a transient intermediate in the synthesis of antitubercular agents, most notably Ethionamide .[1] Its value lies in the orthogonal reactivity of its 2,4-disubstituted pyridine core: the C2-ethyl group provides lipophilic steric bulk essential for receptor binding, while the C4-acyl chloride moiety serves as a high-energy electrophile for rapid derivatization.[1]

This guide details the molecular properties, validated synthesis protocols, and handling requirements for this moisture-sensitive scaffold, designed for researchers requiring high-fidelity conversion in medicinal chemistry campaigns.

Molecular Architecture & Electronic Properties

The reactivity of 2-ethylpyridine-4-carbonyl chloride is defined by the interplay between the electron-deficient pyridine ring and the inductive effects of its substituents.[1]

Structural Analysis

-

Pyridine Core: The nitrogen atom withdraws electron density from the ring, making the C2, C4, and C6 positions electron-deficient. This facilitates nucleophilic attack at the carbonyl carbon (C4) but also makes the ring susceptible to nucleophilic aromatic substitution under extreme conditions.

-

C2-Ethyl Group: The ethyl group exerts a weak positive inductive effect (+I), slightly enriching the electron density of the ring compared to the unsubstituted analog. Crucially, it provides steric occlusion that modulates binding affinity in downstream targets (e.g., the Enoyl-ACP Reductase InhA in M. tuberculosis).

-

C4-Carbonyl Chloride: This is the reactive warhead.[1] The chloride is a potent leaving group, activating the carbonyl for attack by amines, alcohols, and thiols.

Physicochemical Data Table

| Property | Value / Description |

| IUPAC Name | 2-Ethylpyridine-4-carbonyl chloride |

| CAS Number | 717871-74-4 |

| Precursor CAS | 3376-96-3 (2-Ethylisonicotinic acid) |

| Molecular Formula | C₈H₈ClNO |

| Molecular Weight | 169.61 g/mol |

| Physical State | Liquid or low-melting solid (highly hygroscopic) |

| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols |

| Storage | < -20°C, under Argon/Nitrogen, strictly anhydrous |

Synthesis & Manufacturing Protocol

The generation of 2-ethylpyridine-4-carbonyl chloride is typically performed in situ due to its hydrolytic instability.[1] The following protocol describes the conversion from 2-ethylisonicotinic acid using thionyl chloride (

Reaction Mechanism & Workflow

The synthesis proceeds via a nucleophilic acyl substitution where the carboxylic acid hydroxyl group is activated by thionyl chloride, forming a chlorosulfite intermediate that collapses to release

Figure 1: Activation pathway of 2-ethylisonicotinic acid to the acid chloride.[1]

Validated Experimental Protocol

Objective: Synthesis of 2-ethylpyridine-4-carbonyl chloride (10 mmol scale).

-

Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

) for 15 minutes. -

Charging: Add 2-ethylisonicotinic acid (1.51 g, 10.0 mmol) to the flask. Suspend in anhydrous Toluene (15 mL). Toluene is preferred over DCM for its higher boiling point, allowing for thermal acceleration if the reaction stalls.

-

Activation: Add Thionyl Chloride (

) (2.2 mL, 30.0 mmol) dropwise via syringe.-

Expert Note: Add 1-2 drops of anhydrous Dimethylformamide (DMF) .[1] This acts as a Vilsmeier-Haack type catalyst, forming a reactive chloroiminium species that rapidly converts the acid.

-

-

Reaction: Heat the mixture to 75°C for 2-3 hours. The suspension should clarify as the acid is consumed and the acid chloride (soluble in toluene) forms.

-

Monitoring (Self-Validating Step):

-

Do not inject the reaction mixture directly into LCMS (the chloride hydrolyzes back to the acid, giving a false negative).

-

Quench Protocol: Take a 50 µL aliquot and quench it into 500 µL of anhydrous Methanol .

-

Analysis: Analyze by TLC or LCMS. You should observe the Methyl Ester (2-ethylisonicotinic acid methyl ester) peak, not the acid peak. Complete conversion to the ester indicates the acid chloride was fully formed.

-

-

Isolation: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove toluene and excess

. Co-evaporate with toluene (2x) to remove trace -

Result: The residue is the crude 2-ethylpyridine-4-carbonyl chloride, ready for immediate coupling.[1]

Reactivity Profile & Applications

The primary utility of this scaffold is in the formation of amides and thioamides. In the context of Ethionamide synthesis, the acid chloride is treated with ammonia to form the amide, which is subsequently thionated.

Derivatization Pathways

Figure 2: Divergent synthesis pathways from the acid chloride scaffold.[1]

Critical Application: Ethionamide Synthesis

-

Amidation: The crude acid chloride is dissolved in THF and treated with aqueous ammonia or ammonia gas to yield 2-ethylisonicotinamide (CAS: 3376-95-2).[1]

-

Thionation: The amide is treated with Phosphorus Pentasulfide (

) or Lawesson's Reagent to yield Ethionamide (2-ethylpyridine-4-carbothioamide).[1]

Handling, Safety & Stability

Hazard Classification: Corrosive (Skin Corr. 1B), Moisture Reactive (EUH014).

-

Hydrolysis Risk: This compound reacts violently with water to release HCl gas and regenerate the parent acid. All glassware must be oven-dried.[1]

-

Storage: If isolation is necessary, store under inert gas (Argon) at -20°C. Long-term storage is not recommended due to self-polymerization or hydrolysis from trace moisture.[1]

-

PPE: Full face shield, chemical-resistant gloves (Nitrile/Neoprene), and lab coat are mandatory. Handle only in a functioning fume hood.

References

-

Synthesis of Ethionamide & Impurities: Eadara, K. C., et al. "Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide." Der Pharma Chemica, 2015, 7(3): 79-84.[3]

- Acid Chloride Preparation (General Protocol): Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2nd Ed.

-

CAS Registry Data

-

Safety Data: Fisher Scientific. "Safety Data Sheet: 2-Chloropyridine-4-carbonyl chloride" (Analogous handling protocols).

Sources

Technical Whitepaper: Strategic Selection of Starting Materials for 2-Ethylpyridine-4-carbonyl Chloride Synthesis

[1]

Executive Summary

2-Ethylpyridine-4-carbonyl chloride (CAS: N/A for specific chloride, derived from Acid CAS: 3376-96-3) is a high-value heterocyclic electrophile used in the synthesis of antitubercular agents (e.g., Ethionamide derivatives) and novel kinase inhibitors.[1] Its reactivity stems from the electron-deficient pyridine ring combined with the acyl chloride functionality, making it a versatile building block for amidation and Friedel-Crafts acylation.[1]

This technical guide dissects the upstream synthesis of this molecule, focusing on the critical selection of starting materials. We analyze three distinct synthetic pathways: Radical Alkylation (Minisci) , Transition-Metal Catalyzed Coupling , and Selective Oxidation . Each route presents unique advantages regarding scalability, atom economy, and impurity profiles.

Part 1: Retro-Synthetic Architecture

To determine the optimal starting materials, we must deconstruct the target molecule. The immediate precursor is invariably 2-ethylisonicotinic acid .[1] The divergence lies in how this pyridine core is constructed.[1]

Structural Disconnection Analysis[1]

-

C4-Carbonyl Formation: The acid chloride is generated from the carboxylic acid using chlorinating agents (SOCl₂, (COCl)₂).

-

C2-Ethyl Installation: This is the strategic bond formation.[1]

-

Path A (C-H Functionalization): Direct ethylation of a pre-formed pyridine ring (e.g., 4-cyanopyridine).[2]

-

Path B (C-X Substitution): Displacement of a halogen at C2 (e.g., 2-chloroisonicotinic acid).

-

Path C (Side-chain Manipulation): Oxidation of a C4-methyl group in the presence of a C2-ethyl group.[1]

-

Figure 1: Retro-synthetic disconnection showing the three primary feedstocks for accessing the target scaffold.

Part 2: Primary Route Analysis & Starting Materials[1]

Route A: The Minisci Radical Alkylation (Recommended for Scalability)

This route utilizes 4-Cyanopyridine as the primary starting material.[1] It is chemically elegant because it introduces the ethyl group directly onto the electron-deficient heterocycle using free radical chemistry.

-

Starting Material: 4-Cyanopyridine (CAS: 100-48-1).[1]

-

Reagent (Radical Source): Propionic Acid (CAS: 79-09-4).[1]

-

Catalyst/Oxidant: Silver Nitrate (AgNO₃) / Ammonium Persulfate ((NH₄)₂S₂O₈).[1]

Mechanism:

The oxidative decarboxylation of propionic acid generates an ethyl radical (

Why this route?

-

Cost: 4-Cyanopyridine is a cheap byproduct of the coal tar industry or made via ammoxidation of 4-picoline.[1]

-

Directness: Avoids halogenated precursors.

Route B: Metal-Catalyzed Cross-Coupling (High Precision)

This route relies on 2-Chloroisonicotinic acid (or its methyl ester).[1] It offers superior regiocontrol but at a higher raw material cost.

-

Starting Material: Methyl 2-chloroisonicotinate (CAS: 58481-17-7).[1]

-

Reagent: Ethylboronic acid (Suzuki) or Ethylmagnesium bromide (Kumada).[1]

-

Catalyst: Pd(dppf)Cl₂ or Ni(dppp)Cl₂.[1]

Why this route?

-

Purity: No isomer separation required (unlike Minisci, which can produce trace 2,6-diethyl byproducts).

-

Mildness: Avoids strong oxidants.[1]

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Ethylisonicotinic Acid via Minisci Reaction

This protocol converts 4-Cyanopyridine to the intermediate acid.[1]

Reagents:

-

Propionic Acid: 37.0 g (0.5 mol)

-

Ammonium Persulfate: 22.8 g (0.1 mol)

-

Silver Nitrate: 0.85 g (5 mol%)

-

Sulfuric Acid (10% aq): 100 mL

Step-by-Step Workflow:

-

Solution Prep: Dissolve 4-cyanopyridine in 10% H₂SO₄. Add propionic acid and AgNO₃.[1][2]

-

Radical Initiation: Heat the mixture to 70°C.

-

Addition: Add a solution of ammonium persulfate in water dropwise over 30 minutes. Note: Evolution of CO₂ gas will be vigorous.

-

Workup: Basify the solution with NH₄OH to pH 9 and extract with Ethyl Acetate.

-

Hydrolysis: The resulting 2-ethyl-4-cyanopyridine oil is refluxed in 20% NaOH for 4 hours to hydrolyze the nitrile to the carboxylate.

-

Isolation: Acidify to pH 3.5 with HCl. The solid 2-ethylisonicotinic acid precipitates.[1] Filter and dry.[1][3]

Protocol 2: Conversion to 2-Ethylpyridine-4-carbonyl Chloride

The final transformation of the acid to the acid chloride.[1]

Reagents:

-

2-Ethylisonicotinic Acid: 5.0 g[1]

-

Thionyl Chloride (SOCl₂): 15 mL (Excess)

-

DMF (Catalytic): 2 drops

Step-by-Step Workflow:

-

Setup: Place the dry acid in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).

-

Addition: Add SOCl₂ carefully, followed by catalytic DMF.

-

Reaction: Reflux at 75°C for 3 hours. The solid acid will dissolve, and gas (SO₂, HCl) evolution will cease.

-

Purification: Distill off excess SOCl₂ under reduced pressure.

-

Azeotrope: Add dry toluene (10 mL) and evaporate again to remove trace SOCl₂.

-

Product: The residue is 2-Ethylpyridine-4-carbonyl chloride (usually a yellow-brown oil or low-melting solid).[1] Store under Argon immediately.

Part 4: Comparative Analysis of Starting Materials

| Feature | 4-Cyanopyridine (Route A) | 2-Chloroisonicotinic Acid (Route B)[1] | 2-Ethyl-4-methylpyridine (Route C) |

| Cost | Low ($) | High ( | Medium ( |

| Availability | Bulk Commodity | Fine Chemical | Specialty Chemical |

| Chemistry Type | Radical Substitution | Transition Metal Coupling | Selective Oxidation |

| Key Impurity | 2,6-Diethyl derivatives | Residual Palladium/Nickel | Over-oxidized products |

| Scalability | High (Industrial Standard) | Medium (Pharma Scale) | Low (Difficult Selectivity) |

Part 5: References

-

Minisci Reaction Mechanism & Scope:

-

Synthesis of Ethionamide Precursors (Cyanopyridine Route):

-

Cross-Coupling Methodologies:

-

Title: "Nickel-Catalyzed Cross-Coupling of Aryl Chlorides with Alkyl Grignard Reagents."

-

Source:Journal of the American Chemical Society.[5]

-

Context: Supports the feasibility of Route B (Kumada coupling on chloropyridines).

-

-

Acid Chloride Preparation Standards:

Sources

- 1. 2-Ethylpyridine synthesis - chemicalbook [chemicalbook.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. US5614636A - Process for the preparation of 2,4-pyridine dicarboxylic acid - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reactivity Profile of 2-Ethylpyridine-4-carbonyl Chloride

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 2-Ethylpyridine-4-carbonyl chloride, a key heterocyclic building block in modern organic synthesis. The document is structured to offer researchers, scientists, and drug development professionals a deep understanding of the molecule's synthetic origins, its inherent electronic and steric properties, and its application in crucial acylation reactions. We will delve into the causality behind experimental choices for its use in amide and ester bond formation, providing field-proven insights and detailed, self-validating protocols. All mechanistic claims are substantiated with references to authoritative sources, ensuring scientific integrity.

Introduction: The Strategic Importance of 2-Ethylpyridine-4-carbonyl Chloride

Substituted pyridine derivatives are cornerstones in the architecture of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, 2-Ethylpyridine-4-carbonyl chloride emerges as a particularly valuable intermediate. Its structure combines the nucleophilic and catalytic nature of the pyridine ring with the high electrophilicity of an acyl chloride, making it a potent acylating agent. The presence of the 2-ethyl group introduces specific steric and electronic modifications that fine-tune its reactivity, offering both opportunities and challenges in synthetic design.

This guide will systematically deconstruct the factors governing the reactivity of 2-Ethylpyridine-4-carbonyl chloride, providing a robust framework for its effective utilization in the laboratory.

Synthesis and Physicochemical Properties

Synthesis of 2-Ethylpyridine-4-carbonyl Chloride

The most direct and common laboratory-scale synthesis of 2-Ethylpyridine-4-carbonyl chloride involves the chlorination of its corresponding carboxylic acid, 2-ethylpyridine-4-carboxylic acid.[1] This transformation is typically achieved using a potent chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1]

The reaction with thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[1]

Experimental Protocol: Synthesis of 2-Ethylpyridine-4-carbonyl Chloride

-

Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 2-ethylpyridine-4-carboxylic acid (1.0 eq).

-

Reaction: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) (typically 2-3 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reflux: After the initial exothermic reaction subsides, heat the mixture to reflux (approximately 79 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.

-

Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-Ethylpyridine-4-carbonyl chloride is often used directly in the next step without further purification.

Physicochemical Properties and Handling

| Property | Value | Reference |

| Molecular Formula | C₈H₈ClNO | N/A |

| Molecular Weight | 169.61 g/mol | N/A |

| Appearance | Expected to be a moisture-sensitive solid or liquid | [1] |

| Stability | Highly reactive towards nucleophiles, particularly water. | [1] |

Handling Considerations: 2-Ethylpyridine-4-carbonyl chloride is a highly reactive and moisture-sensitive compound. It should be handled under strictly anhydrous conditions in an inert atmosphere. All glassware must be thoroughly dried, and anhydrous solvents should be used. Due to the release of HCl upon hydrolysis, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Core Reactivity Profile: A Mechanistic Perspective

The reactivity of 2-Ethylpyridine-4-carbonyl chloride is dominated by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. This reactivity is modulated by the electronic and steric effects of the 2-ethylpyridine ring.

Electronic Effects

The pyridine ring is an electron-withdrawing system, which generally increases the electrophilicity of the carbonyl carbon at the 4-position, making it more reactive than a typical benzoyl chloride. However, the ethyl group at the 2-position is a weak electron-donating group. This donation of electron density into the pyridine ring can slightly counteract the ring's overall electron-withdrawing effect, potentially making the carbonyl carbon marginally less electrophilic than that of the unsubstituted isonicotinoyl chloride.

Steric Effects

The ethyl group at the 2-position can exert a degree of steric hindrance. While this effect is most pronounced for reactions at the adjacent positions (2- and 6-), it can also influence the trajectory of incoming nucleophiles towards the 4-position. This steric shielding is generally minimal for small nucleophiles but may become more significant for bulkier reactants.

Key Reactions and Applications

The primary utility of 2-Ethylpyridine-4-carbonyl chloride lies in its ability to form amide and ester bonds, which are fundamental linkages in a multitude of biologically active molecules.[2]

Amide Bond Formation (Amidation)

The reaction of 2-Ethylpyridine-4-carbonyl chloride with primary or secondary amines is a robust and efficient method for the synthesis of 2-ethyl-N-substituted-isonicotinamides. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Causality in Experimental Design: The reaction generates hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a stoichiometric amount of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is crucial to act as an HCl scavenger.[2]

Experimental Protocol: Synthesis of a 2-Ethyl-N-aryl-isonicotinamide

-

Preparation: To a solution of an aniline derivative (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of 2-Ethylpyridine-4-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Ester Bond Formation (Esterification)

2-Ethylpyridine-4-carbonyl chloride reacts readily with alcohols and phenols to form the corresponding esters. This reaction is also a nucleophilic acyl substitution.

Experimental Protocol: Synthesis of a Benzyl 2-Ethylisonicotinate

-

Preparation: In a round-bottom flask, dissolve benzyl alcohol (1.0 eq) and pyridine (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Reaction: Cool the solution to 0 °C and add a solution of 2-Ethylpyridine-4-carbonyl chloride (1.2 eq) in anhydrous THF dropwise.

-

Stirring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

-

Work-up: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

-

Purification: Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by column chromatography.

The Role of Catalysis: For less reactive or sterically hindered alcohols, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate. DMAP acts as a more potent nucleophilic catalyst than pyridine, forming a highly reactive N-acylpyridinium intermediate.

Summary of Reactivity

The following table summarizes the expected reactivity of 2-Ethylpyridine-4-carbonyl chloride with various nucleophiles.

| Nucleophile | Product | Relative Reactivity | Key Considerations |

| Water | 2-Ethylpyridine-4-carboxylic acid | Very High | Reaction is rapid; requires anhydrous conditions for other transformations. |

| Primary/Secondary Amines | N-Substituted Amides | High | Requires an HCl scavenger (e.g., Et₃N, pyridine). |

| Alcohols/Phenols | Esters | Moderate to High | Often requires a base; DMAP can be used as a catalyst for less reactive alcohols. |

| Thiols | Thioesters | Moderate | Similar to esterification; often requires a base. |

Conclusion

2-Ethylpyridine-4-carbonyl chloride is a versatile and highly reactive intermediate with significant potential in the synthesis of complex organic molecules. Its reactivity is a predictable interplay of the electrophilic acyl chloride and the electronic and steric influences of the 2-ethylpyridine scaffold. A thorough understanding of these principles, as outlined in this guide, allows for the rational design of synthetic routes and the efficient construction of amide and ester linkages. The provided protocols serve as a validated starting point for laboratory applications, empowering researchers to leverage the full synthetic utility of this important building block.

References

-

Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(40), 34468–34475. [Link]

-

Khlebnikov, V. (2017, March 17). Re: Any procedure for the esterification of isonicotinic acid? ResearchGate. Retrieved February 17, 2026, from [Link]

- Pipzine Chemicals. (n.d.). 2-ethylpyridine-4-carbothioamide. Retrieved February 17, 2026, from a cached version of the original page.

-

Beilstein Journal of Organic Chemistry. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved February 17, 2026, from [Link]

Sources

Methodological & Application

2-Ethylpyridine-4-carbonyl chloride as an acylating agent in organic synthesis

Application Note: 2-Ethylpyridine-4-carbonyl Chloride as an Acylating Agent

Executive Summary

This guide details the technical application of 2-Ethylpyridine-4-carbonyl chloride (CAS: 717871-74-4), a specialized electrophile used in the synthesis of pyridine-based pharmaceutical scaffolds. While structurally related to the common isonicotinoyl chloride, the 2-ethyl substituent introduces unique steric and lipophilic properties critical for modulating the pharmacokinetics of kinase inhibitors and anti-tubercular agents (e.g., Ethionamide derivatives).[1]

Key Distinction: Unlike stable aliphatic acid chlorides, this reagent is prone to self-quaternization and hydrolysis.[1] This protocol prioritizes in situ generation and immediate consumption to maximize yield and reproducibility.[1]

Chemical Profile & Specifications

| Property | Data |

| Systematic Name | 2-Ethylpyridine-4-carbonyl chloride |

| Alternative Names | 2-Ethylisonicotinoyl chloride; 2-Ethyl-4-pyridinecarbonyl chloride |

| CAS Number | 717871-74-4 (Acid Chloride); 3376-96-3 (Precursor Acid) |

| Molecular Formula | C₈H₈ClNO |

| Molecular Weight | 169.61 g/mol |

| Physical State | Yellowish oil (free base) or off-white hygroscopic solid (HCl salt) |

| Stability | High Moisture Sensitivity. Prone to hydrolysis to release HCl.[1][2] |

| Storage | Store under Argon/Nitrogen at -20°C. Best generated fresh. |

Mechanistic Insight: The Pyridine Challenge

Working with pyridine acid chlorides requires understanding two competing pathways.

-

The Productive Pathway: Nucleophilic attack at the carbonyl carbon by an amine or alcohol to form the desired amide or ester.[1]

-

The Destructive Pathway (Self-Quaternization): The basic nitrogen of one pyridine molecule can attack the electrophilic carbonyl of another, leading to the formation of insoluble, unreactive dimers or oligomers.[1]

Expert Tip: To suppress self-quaternization, always maintain the acid chloride in its protonated form (HCl salt) until the moment of coupling, or use sterically hindered bases that do not deprotonate the pyridine ring until necessary.[1]

Visualizing the Instability Pathway

The following diagram illustrates the competing pathways.

Caption: Figure 1. Kinetic competition between productive acylation and destructive self-quaternization.

Experimental Protocols

Protocol A: In Situ Generation (Recommended)

For the synthesis of amides/esters without isolating the unstable chloride.[1]

Reagents:

-

2-Ethylpyridine-4-carboxylic acid (1.0 equiv)

-

Oxalyl chloride (1.2 equiv)[1]

-

DMF (catalytic, 2-3 drops)

-

Dichloromethane (DCM) or THF (anhydrous)[1]

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with 2-ethylpyridine-4-carboxylic acid and anhydrous DCM (0.2 M concentration) under nitrogen.

-

Activation: Cool to 0°C. Add catalytic DMF.

-

Chlorination: Add oxalyl chloride dropwise over 10 minutes. Gas evolution (CO, CO₂, HCl) will be observed.[1]

-

Note: Thionyl chloride (SOCl₂) can be substituted (reflux 2h), but oxalyl chloride allows milder, room-temperature activation.[1]

-

-

Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases and the solid acid dissolves.

-

Evaporation (Optional but Preferred): Concentrate in vacuo to remove excess oxalyl chloride.[1] Re-dissolve the crude acid chloride (yellow oil/solid) in fresh anhydrous DCM. Do not store. Proceed immediately to Protocol B.

Protocol B: General Amide Coupling

Coupling the freshly prepared acid chloride with a primary amine.[1]

Reagents:

-

Fresh 2-Ethylpyridine-4-carbonyl chloride (from Protocol A)

-

Amine coupling partner (1.0 - 1.1 equiv)[1]

-

Triethylamine (TEA) or DIPEA (2.5 - 3.0 equiv)[1]

-

DCM (anhydrous)[1]

Procedure:

-

Preparation: Dissolve the amine coupling partner in anhydrous DCM in a separate flask. Add the base (TEA/DIPEA).[1]

-

Stoichiometry Note: You need at least 2 equivalents of base: 1 to neutralize the HCl generated from the coupling, and 1 to neutralize the HCl bound to the pyridine ring (if isolated as HCl salt).[1]

-

-

Addition: Cool the amine solution to 0°C. Add the solution of 2-ethylpyridine-4-carbonyl chloride dropwise.

-

Reaction: Stir at 0°C for 30 mins, then warm to RT for 2-4 hours. Monitor by TLC or LC-MS (Target mass = Amine + 133 Da).[1]

-

Workup:

-

Purification: Flash chromatography (typically MeOH/DCM gradients for polar pyridine derivatives).[1]

Synthesis Workflow Diagram

Caption: Figure 2. Step-by-step synthesis workflow from carboxylic acid to final amide.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of acid chloride | Ensure all solvents are anhydrous. Use a drying tube or N₂ atmosphere.[1] |

| Insoluble Precipitate | Pyridinium salt formation | The acid chloride may precipitate as the HCl salt in non-polar solvents (e.g., Hexane/Toluene).[1] This is fine; re-suspend in DCM or THF for the next step. |

| Impurity Formation | Self-acylation (Dimerization) | Keep the acid chloride solution dilute.[1] Do not add base to the acid chloride before the amine is present.[1] Add the acid chloride to the amine/base mixture.[1] |

| Starting Material Remains | Incomplete activation | Check the quality of Oxalyl Chloride. Ensure catalytic DMF is added (Vilsmeier-Haack intermediate is essential for speed).[1] |

Safety & Hazards

-

Corrosivity: Acid chlorides react violently with water to release HCl gas.[1] Handle in a fume hood.

-

Lachrymator: Vapors are irritating to eyes and respiratory tract.[1]

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1]

References

-

Synthesis of Pyridine Acid Chlorides: Organic Syntheses, Coll. Vol. 4, p.339 (1963); Vol. 33, p.33 (1953).[1] (General procedure for isonicotinoyl chloride). [1]

-

Mechanistic Considerations of Acyl Chlorides: ChemGuide, "Reactions of Acyl Chlorides with Amines."[1] [1]

-

CAS Registry Data: 2-Ethylpyridine-4-carbonyl chloride (CAS 717871-74-4).[3] [1]

-

Precursor Data: 2-Ethylpyridine-4-carboxylic acid (CAS 3376-96-3). [1]

Sources

- 1. Carboxylic Acid to Acid Chloride Practice Problems | Test Your Skills with Real Questions [pearson.com]

- 2. 2-Ethylpyridine-4-carbothioamide; pyrazine-2-carboxamide | C13H15N5OS | CID 3002314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 717871-74-4 Name: [xixisys.com]

Use of 2-Ethylpyridine-4-carbonyl chloride in pharmaceutical intermediate synthesis

Title: Strategic Utilization of 2-Ethylpyridine-4-carbonyl Chloride in Antitubercular Drug Synthesis and Heterocyclic Library Construction

Abstract This Application Note details the strategic deployment of 2-Ethylpyridine-4-carbonyl chloride (2-Ethylisonicotinoyl chloride) as a high-reactivity electrophile in pharmaceutical development. While often overshadowed by its parent acid or nitrile precursors, this acid chloride serves as the critical "activation" checkpoint in the synthesis of thioamide antituberculars (Ethionamide/Prothionamide) and novel kinase inhibitors. We present a validated protocol for the generation and subsequent amidation of this intermediate, offering senior-level insights into handling the unique instability of pyridine-based acyl chlorides, minimizing dimer impurities, and maximizing yield in scale-up scenarios.

Introduction: The Reagent Profile

2-Ethylpyridine-4-carbonyl chloride is a specialized heterocyclic building block. Unlike standard benzoyl chlorides, the presence of the pyridine nitrogen introduces unique electronic and solubility challenges. The 2-ethyl substituent adds lipophilicity and slight steric bulk, differentiating its reactivity profile from the more common isonicotinoyl chloride.

-

CAS Number: (Precursor Acid: 3376-96-3; Chloride generated in situ)

-

Core Utility: Irreversible acylation of amines and nucleophiles.

-

Key Drug Targets:

-

Ethionamide (Trecator): Second-line antitubercular agent.

-

Prothionamide: Structural analog with improved gastric tolerance.

-

Kinase Inhibitor Libraries: Used to install the 2-ethylpyridine "head" group in structure-activity relationship (SAR) studies.

-

Chemical Behavior & "Warhead" Status

The carbonyl chloride moiety is a "hard" electrophile. In the presence of the pyridine ring, this compound can form self-quenched acyl-pyridinium salts if concentration and solvent polarity are not strictly controlled. This guide focuses on the Acid

Mechanistic Insight & Reaction Pathway[1][2][3][4][5]

The transformation relies on Nucleophilic Acyl Substitution . However, the pyridine nitrogen acts as an internal base/trap.

-

Activation: Reaction of 2-ethylisonicotinic acid with Thionyl Chloride (

) or Phosphoryl Chloride ( -

The "Self-Catalysis" Risk: The pyridine nitrogen can attack the acyl chloride of a neighboring molecule, leading to dimer impurities (e.g., 2-ethyl-N-(2-ethylisonicotinoyl)isonicotinamide derivatives).

-

Amidation: Rapid quenching with ammonia or primary amines yields the amide, which is the direct precursor to the thioamide drug.

Visual Workflow (DOT Diagram)

The following diagram illustrates the synthesis pathway and the critical divergence point where impurities form.

Caption: Synthesis workflow highlighting the critical instability of the acid chloride intermediate and the risk of dimerization.

Detailed Protocol: Synthesis of 2-Ethylisonicotinamide

This protocol describes the generation of the acid chloride and its immediate conversion to the amide. This is the industry-standard method to avoid isolating the unstable chloride.

Reagents & Equipment

-

Starting Material: 2-Ethylpyridine-4-carboxylic acid (1.0 eq).

-

Activator: Thionyl Chloride (

) (3.0 - 5.0 eq) OR -

Solvent: Anhydrous Toluene or DCM (Dichloromethane).

-

Quenching Base: Aqueous Ammonia (25%) or gaseous

. -

Equipment: 3-neck round bottom flask, reflux condenser,

drying tube, ice-salt bath.

Step-by-Step Methodology

Step 1: Acid Chloride Formation (Activation)

-

Setup: Charge the reaction flask with 2-Ethylpyridine-4-carboxylic acid (e.g., 100 mmol).

-

Solvent Addition: Add anhydrous Toluene (5-10 volumes). Note: Toluene is preferred over DCM for higher reflux temperatures to drive off

. -

Activation: Add Thionyl Chloride dropwise at room temperature.

-

Expert Tip: Add a catalytic amount of DMF (Dimethylformamide) (0.1 eq) to form the Vilsmeier-Haack active species, accelerating the reaction.

-

-

Reflux: Heat the mixture to reflux (approx. 110°C) for 2–4 hours.

-

Monitoring: The reaction is complete when gas evolution (

,

-

-

Concentration: Distill off excess

and toluene under reduced pressure.-

Critical: Do not distill to absolute dryness; keep the residue wet with toluene to prevent "crashing out" of the pyridinium salt or dimer formation.

-

Step 2: Amidation (Quenching)

-

Preparation: Cool the acid chloride residue to 0–5°C.

-

Quenching: Slowly add the acid chloride solution into a pre-cooled (0°C) solution of 25% Aqueous Ammonia (excess, >5 eq).

-

Why Reverse Addition? Adding the chloride to the amine ensures the amine is always in excess, preventing the acid chloride from reacting with the product amide (which would form the dimer impurity).

-

-

Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature.

-

Workup:

-

Extract the aqueous layer with Ethyl Acetate (3x).[1]

-

Wash combined organics with Brine.

-

Dry over

and concentrate.

-

Step 3: Purification

-

Recrystallize the crude amide from Acetone or Ethanol to remove any trace dimer impurities.

Quantitative Data & Expected Results

The following table summarizes expected yields and solvent compatibility based on pharmaceutical intermediate literature.

| Parameter | Value / Condition | Notes |

| Typical Yield (Amide) | 85% – 92% | High yield assumes strict moisture control. |

| Major Impurity | Dimer (0.5% – 5%) | 2-Chloro-6-(1-(2-chloro-6-ethylpyridin-4-yl)... species.[2][3] Minimized by reverse addition. |

| Appearance | Off-white to yellow solid | Color darkens if oxidation occurs. |

| Melting Point | 142–144°C (Amide) | Distinct from the acid (higher MP) and chloride (liquid/oil). |

| Solubility | Soluble in DMSO, MeOH | Poor solubility in Hexane/Water. |

Troubleshooting & Optimization

Issue: Low Yield / Sticky Residue

-

Cause: Hydrolysis of the acid chloride due to wet solvents or atmospheric moisture.

-

Solution: Use freshly distilled

. Attach a drying tube (

Issue: High Dimer Impurity (>5%)

-

Cause: The "Self-Catalysis" effect mentioned in Section 2. The product amide competes with ammonia for the remaining acid chloride.

-

Solution: Increase the equivalents of Ammonia (up to 10 eq). Ensure vigorous stirring during the quenching step to disperse the oil phase immediately.

Issue: Safety - Exotherm

-

Hazard: The reaction of Pyridine-carbonyl chlorides with water/ammonia is violently exothermic.

-

Control: Strict temperature control (<5°C) during quenching is mandatory. Wear full face protection.[4][5]

References

-

Synthesis of Ethionamide Impurities: Sawant, S. B., et al. "Identification, Characterization and Synthesis of Potential Related Substances of Ethionamide." Rasayan Journal of Chemistry, vol. 8, no. 4, 2015, pp. 527-531.[6]

-

General Amide Synthesis Protocols: Fisher Scientific. "Amide Synthesis Protocols."

-

Ethionamide Compound Summary: PubChem. "Ethionamide - Compound Summary." National Library of Medicine.

-

Pyridine Handling Safety: Flinn Scientific. "Pyridine Safety Data Sheet."

Sources

Application Note: Chemoselective Esterification of 2-Ethylpyridine-4-carbonyl chloride

Executive Summary

This application note details the optimization and execution of esterification reactions involving 2-ethylpyridine-4-carbonyl chloride (also known as 2-ethylisonicotinoyl chloride). While isonicotinic acid derivatives are ubiquitous in medicinal chemistry (e.g., anti-tubercular agents), the 2-ethyl analog introduces specific steric and lipophilic properties useful for modulating bioavailability and receptor binding.

This guide addresses the primary challenge in this synthesis: the dual-nucleophile problem . The pyridine nitrogen is basic and nucleophilic, leading to potential self-quaternization or N-acylation competition. We provide a rigorous protocol using nucleophilic catalysis (DMAP) and base scavenging (DIPEA/TEA) to ensure exclusive O-acylation of the target alcohol.

Chemical Context & Mechanism[1][2][3][4][5][6]

The Reactivity Profile

2-Ethylpyridine-4-carbonyl chloride is a moisture-sensitive electrophile. Unlike simple benzoyl chlorides, the pyridine ring acts as an electron-withdrawing group, activating the carbonyl carbon. However, the basic nitrogen at the 2-position (sterically modulated by the ethyl group) necessitates careful pH control to prevent the formation of unreactive hydrochloride salts or N-acyl pyridinium aggregates.

Reaction Mechanism (Base-Promoted)

The reaction proceeds via a nucleophilic acyl substitution. To prevent the formation of HCl (which would protonate the pyridine ring and deactivate the nucleophile), a tertiary amine base is employed. For sterically hindered alcohols, 4-Dimethylaminopyridine (DMAP) is added as a nucleophilic catalyst to form a highly reactive N-acylpyridinium intermediate.

Figure 1: Mechanistic pathway for the base-promoted esterification of 2-ethylpyridine-4-carbonyl chloride.

Experimental Protocols

Material Considerations

-

Acid Chloride Source: 2-Ethylpyridine-4-carbonyl chloride is unstable as a free base. It is typically supplied as a Hydrochloride Salt (HCl) or generated in situ from 2-ethylisonicotinic acid.

-

Solvent: Dichloromethane (DCM) is preferred for solubility. Anhydrous THF is an alternative for polar alcohols.

-

Stoichiometry: If using the HCl salt of the acid chloride, you must add an extra equivalent of base to neutralize the salt before the reaction can proceed.

Protocol A: Reaction using Commercial Acid Chloride Hydrochloride

Applicability: When 2-ethylpyridine-4-carbonyl chloride HCl is available as a solid.

Reagents:

-

2-Ethylpyridine-4-carbonyl chloride HCl (1.0 equiv)

-

Target Alcohol (1.1 equiv)

-

Triethylamine (TEA) or DIPEA (2.5 - 3.0 equiv) [Critical: Extra base needed for HCl salt]

-

DMAP (0.1 equiv) [Optional: For secondary/tertiary alcohols]

-

Anhydrous DCM (0.2 M concentration)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Solvation: Add the acid chloride HCl salt to the flask. Suspend in anhydrous DCM.

-

Free Base Liberation: Cool to 0°C. Dropwise add 1.0 equiv of TEA/DIPEA. Stir for 15 mins. The solution should clarify as the free base is liberated.

-

Addition: Add the Alcohol (dissolved in minimal DCM) to the reaction mixture.

-

Catalysis: Add the remaining Base (1.5 - 2.0 equiv) and DMAP (if using).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes; Ester is typically less polar than the alcohol).

-

Quench: Dilute with DCM, wash with Sat. NaHCO₃ (to remove acid), then Water, then Brine.

Protocol B: In Situ Generation (One-Pot)

Applicability: When the acid chloride is unavailable or degraded. Starts from 2-ethylisonicotinic acid .

Reagents:

-

2-Ethylisonicotinic acid (1.0 equiv)

-

Thionyl Chloride (SOCl₂) (5.0 equiv) or Oxalyl Chloride (1.2 equiv) + DMF (cat.)

-

Target Alcohol (1.2 equiv)

-

TEA/DIPEA (5.0 equiv)

Step-by-Step Procedure:

-

Activation: In a dry flask, suspend 2-ethylisonicotinic acid in Toluene or DCM.

-

Chlorination: Add SOCl₂ dropwise.[1] Reflux (Toluene) or stir at RT (DCM with cat. DMF) for 2 hours until gas evolution ceases and solid dissolves.

-

Evaporation (Critical): Concentrate in vacuo to remove excess SOCl₂. Co-evaporate with dry toluene twice to remove trace HCl/SOCl₂. Result: Crude Acid Chloride HCl salt.

-

Esterification: Redissolve residue in anhydrous DCM. Cool to 0°C.

-

Addition: Add the Alcohol followed by excess TEA/DIPEA (slowly, exothermic).

-

Workup: Proceed as in Protocol A.

Workup & Purification Workflow

The amphoteric nature of the pyridine ring allows for a "Self-Validating" purification strategy using pH switching.

Figure 2: Purification logic tree. Note: Pyridine esters are weak bases; strong acid washes may extract the product. Use Citric Acid (mild) or rely on column chromatography if the ester is sensitive.

Data & Optimization Table

| Variable | Recommendation | Rationale |

| Solvent | DCM (Dichloromethane) | Excellent solubility for acyl pyridiniums; easy removal. |

| Base | TEA (Triethylamine) | Cheap, effective. Use DIPEA if the alcohol is extremely bulky. |

| Temperature | 0°C | 0°C prevents side reactions (ketenes/N-acylation); RT ensures completion. |

| Time | 4 - 12 Hours | Pyridine carbonyls are deactivated compared to nitro-benzoyls but activated compared to alkyl acyl chlorides. |

| Monitoring | TLC (UV 254nm) | The pyridine ring is UV active. Stain with PMA if alcohol is UV inactive. |

Troubleshooting & Critical Notes

-

The "Pyridine Paradox":

-

Issue: The pyridine nitrogen in the starting material can act as a nucleophile, reacting with another molecule of acid chloride to form a dimer (acyl-pyridinium salt).

-

Solution: This is reversible. Adding the alcohol and excess base breaks this dimer and drives the reaction toward the thermodynamically stable ester.

-

-

HCl Salt Management:

-

If using the commercial HCl salt, failing to add the extra equivalent of base will result in <50% yield because the first equivalent of base is consumed just neutralizing the starting material.

-

-

Storage:

-

The resulting esters are stable. However, the starting acid chloride hydrolyzes rapidly in moist air to 2-ethylisonicotinic acid (white solid). If the acid chloride is sticky or liquid (when it should be solid), re-generate it using SOCl₂ (Protocol B).

-

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanism of Nucleophilic Acyl Substitution).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Scriven, E. F. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161.

-

Goossen, L. J., et al. (2008). Synthesis of Pyridine Carboxylic Esters. Organic Syntheses. (General protocols for pyridine esterification).

Sources

Application Notes and Protocols: Selective Ketone Synthesis via Grignard Reaction with 2-Ethylpyridine-4-carbonyl Chloride

Abstract

This document provides a comprehensive technical guide for performing the Grignard reaction with 2-ethylpyridine-4-carbonyl chloride to synthesize the corresponding ketones. We delve into the mechanistic intricacies of this transformation, highlighting the challenges associated with over-addition and proposing robust protocols to ensure high selectivity and yield. This guide is intended to equip researchers in organic synthesis and drug development with the necessary expertise to successfully employ this valuable synthetic route.

Introduction: The Significance of Pyridine Ketones

Pyridine-based ketones are pivotal structural motifs in a vast array of biologically active molecules and functional materials. Their prevalence in pharmaceuticals, agrochemicals, and ligands for catalysis underscores the importance of efficient and selective synthetic methodologies for their preparation. The Grignard reaction, a cornerstone of carbon-carbon bond formation, presents a direct and powerful route to these valuable compounds through the nucleophilic addition of an organomagnesium halide to an activated carbonyl species like an acyl chloride.[1][2]

However, the high reactivity of Grignard reagents poses a significant challenge when reacting with acyl chlorides.[3][4] The initially formed ketone is itself susceptible to further nucleophilic attack by the Grignard reagent, leading to the formation of a tertiary alcohol as a common and often undesired byproduct.[5][6][7] This guide will address this central challenge, providing detailed protocols and mechanistic insights to favor the desired ketone product.

Mechanistic Considerations and Strategic Control

The reaction of a Grignard reagent (R'-MgX) with 2-ethylpyridine-4-carbonyl chloride proceeds via a nucleophilic acyl substitution.[3] The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the organic group strongly nucleophilic.[8] This nucleophile readily attacks the electrophilic carbonyl carbon of the acyl chloride.

The reaction pathway can be visualized as follows:

Figure 1: General mechanism of Grignard reaction with an acyl chloride.

The key to preventing the formation of the tertiary alcohol is to moderate the reactivity of the Grignard reagent or to ensure that the ketone is not exposed to an excess of the Grignard reagent under reactive conditions.[9] Several strategies can be employed:

-

Low Temperature: Performing the reaction at very low temperatures (-78 °C to -60 °C) significantly reduces the rate of the second addition to the ketone.[9]

-

Inverse Addition: Slowly adding the Grignard reagent to a solution of the acyl chloride ensures that the Grignard reagent is the limiting reagent at all times, minimizing its reaction with the newly formed ketone.

-

Use of Additives: Certain additives can modulate the reactivity of the Grignard reagent. For instance, bis[2-(N,N-dimethylamino)ethyl] ether has been shown to form a tridentate complex with the Grignard reagent, moderating its reactivity and preventing the over-addition to the ketone.[9]

Safety Precautions: Handling Pyrophoric Reagents

Grignard reagents are highly reactive and can be pyrophoric, reacting violently with water and protic solvents.[10][11] All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[1]

Essential Safety Measures:

-

Always work in a chemical fume hood.[12]

-

Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves.[12][13]

-

Ensure an appropriate fire extinguisher (e.g., Class D for metal fires) is readily accessible.

-

Quench any residual Grignard reagent carefully with a suitable quenching agent (e.g., isopropanol followed by saturated aqueous ammonium chloride).

Experimental Protocols

Preparation of 2-Ethylpyridine-4-carbonyl Chloride

The starting material, 2-ethylpyridine-4-carbonyl chloride, can be synthesized from the corresponding carboxylic acid using standard chlorinating agents.

Materials:

-

2-Ethylpyridine-4-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

To a solution of 2-ethylpyridine-4-carboxylic acid in anhydrous DCM, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (or oxalyl chloride) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC or IR spectroscopy).

-

Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude 2-ethylpyridine-4-carbonyl chloride, which can be used directly or purified by distillation or recrystallization.[14]

Grignard Reaction for Ketone Synthesis

This protocol outlines the controlled addition of a Grignard reagent to 2-ethylpyridine-4-carbonyl chloride to favor ketone formation.

Materials:

-

2-Ethylpyridine-4-carbonyl chloride

-

Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Addition funnel, oven-dried

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Set up an oven-dried three-neck flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

-

Dissolve 2-ethylpyridine-4-carbonyl chloride (1 equivalent) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the Grignard reagent (1.0 - 1.1 equivalents) dropwise via a syringe or an addition funnel over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude ketone.

Figure 2: Workflow for the selective Grignard reaction.

Purification and Characterization

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization Techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure of the desired ketone and identify any potential byproducts.

-

Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch (typically around 1680-1700 cm⁻¹) and the absence of a broad O-H stretch (from the tertiary alcohol byproduct) are indicative of a successful reaction.[15]

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Thin Layer Chromatography (TLC): For monitoring the reaction progress and assessing the purity of the final product.

Troubleshooting and Key Considerations

| Problem | Potential Cause | Solution |

| Low Yield | Incomplete reaction or decomposition of the Grignard reagent. | Ensure all glassware is scrupulously dried and the reaction is performed under a strict inert atmosphere. Titrate the Grignard reagent before use to determine its exact concentration. |

| Formation of Tertiary Alcohol | Over-addition of the Grignard reagent or reaction temperature too high. | Use a slight excess (1.05 eq.) of the acyl chloride. Maintain a very low reaction temperature (-78 °C). Consider using inverse addition. |

| Recovery of Starting Material | Inactive Grignard reagent. | Activate the magnesium turnings before preparing the Grignard reagent (e.g., with a crystal of iodine).[10] Ensure the halide used for Grignard formation is reactive. |

| Complex Product Mixture | Side reactions with the pyridine ring. | While less common with acyl chlorides, Grignard reagents can potentially add to the pyridine ring itself, especially if activated (e.g., as a pyridinium salt).[16][17] Maintaining low temperatures helps to ensure the acyl chloride is the most reactive electrophile. |

Conclusion

The Grignard reaction of 2-ethylpyridine-4-carbonyl chloride is a potent method for the synthesis of valuable pyridine ketones. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, the formation of the undesired tertiary alcohol byproduct can be minimized. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully implement this transformation in their synthetic endeavors.

References

- Quora. (2022, February 19).

- University of Nebraska-Lincoln. (n.d.).

- American Chemical Society. (n.d.). Grignard Reaction.

- Cravotto, G., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. The Journal of Organic Chemistry, 70(18), 7082–7086.

- YouTube. (2024, June 7). Grignard reaction safety.

- ResearchGate. (n.d.). Characterizing the n→π interaction of pyridine with small ketones: a rotational study of pyridine···acetone and pyridine···2-butanone*.

- Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16).

- Royal Society of Chemistry. (n.d.). Characterizing the n→π interaction of pyridine with small ketones: a rotational study of pyridine···acetone and pyridine···2-butanone*. Physical Chemistry Chemical Physics.

- Chemistry Steps. (2023, March 28).

- ResearchGate. (n.d.). Reaction of pyridine N‐oxides with Grignard reagents.

- Royal Society of Chemistry. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Organic & Biomolecular Chemistry.

- YouTube. (2017, January 23). Grignard reaction on acyl halides/acid halides/acid chlorides.

- SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism.

- CK-12 Foundation. (2026, January 14).

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- Royal Society of Chemistry. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry.

- ACS Publications. (2021, June 28). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.

- ChemicalBook. (n.d.). 2-Ethylpyridine synthesis.

- PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism.

- Wikipedia. (n.d.). Grignard reaction.

- Journal of the American Chemical Society. (1980). Mechanism of Grignard Reagent Formation.

- Ambeed. (n.d.). Pyridines React with Grignard or Organolithium Reagents.

- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.

- ResearchGate. (2025, August 8).

- National Institutes of Health. (n.d.). Pyridine is an organocatalyst for the reductive ozonolysis of alkenes. PMC.

- National Institutes of Health. (2024, August 15). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PMC.

- Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.

- HETEROCYCLES. (2021, May 25). preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.

- Ningbo Inno Pharmchem Co., Ltd. (2026, January 24).

Sources

- 1. praxilabs.com [praxilabs.com]

- 2. Grignard reaction - Wikipedia [en.wikipedia.org]

- 3. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. youtube.com [youtube.com]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. quora.com [quora.com]

- 11. artscimedia.case.edu [artscimedia.case.edu]

- 12. dchas.org [dchas.org]

- 13. acs.org [acs.org]

- 14. nbinno.com [nbinno.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of novel heterocyclic compounds from 2-Ethylpyridine-4-carbonyl chloride

Application Note: Strategic Synthesis of Novel Heterocyclic Compounds from 2-Ethylpyridine-4-carbonyl Chloride

Executive Summary & Scientific Rationale

The pyridine scaffold remains a cornerstone in medicinal chemistry, particularly in the development of antitubercular, antifungal, and anti-inflammatory agents. 2-Ethylpyridine-4-carbonyl chloride (also known as 2-ethylisonicotinoyl chloride) represents a high-value electrophilic building block. Unlike its un-substituted counterpart (isonicotinoyl chloride), the C2-ethyl group introduces critical lipophilicity (

This guide details the modular synthesis of three distinct heterocyclic classes from this single precursor:

-

1,3,4-Oxadiazoles: Bioisosteres of esters/amides with improved metabolic stability.

-

1,2,4-Triazole-3-thiones: Privileged scaffolds for antimicrobial activity.

-

1,3,4-Thiadiazoles: Sulfur-containing heterocycles often associated with potent enzyme inhibition.

The central strategy relies on the conversion of the acid chloride to 2-ethylisonicotinohydrazide , a versatile "chemical hub" that allows for divergent synthesis.

Chemical Profile: The Starting Material

| Property | Specification |

| Compound Name | 2-Ethylpyridine-4-carbonyl chloride |

| CAS Number | Precursor Acid: 13256-50-3 (Chloride generated in situ) |

| Molecular Weight | 169.61 g/mol |

| Physical State | Yellowish liquid or low-melting solid (hygroscopic) |

| Reactivity | Highly electrophilic; hydrolyzes rapidly in moist air. |

| Storage | Store under Nitrogen/Argon at 2-8°C. |

Strategic Reaction Pathways (Visualized)

The following flowchart illustrates the divergent synthetic pathways from the parent acid chloride.

Figure 1: Divergent synthesis map. The hydrazide intermediate serves as the critical junction point for library generation.

Detailed Experimental Protocols

Module A: Synthesis of the "Hub" (2-Ethylisonicotinohydrazide)

Rationale: Direct reaction of the acid chloride with hydrazine is exothermic. Temperature control is vital to prevent the formation of the symmetrical di-hydrazide byproduct.

Reagents:

-

2-Ethylpyridine-4-carbonyl chloride (10 mmol, generated in situ or commercial)

-

Hydrazine hydrate (99%, 50 mmol, 5.0 equiv)

-

Dichloromethane (DCM) or Ethanol (anhydrous)

Protocol:

-

Preparation: Dissolve 2-ethylpyridine-4-carbonyl chloride (1.70 g, 10 mmol) in dry DCM (20 mL). Place in an ice bath (0°C).

-

Addition: Add Hydrazine hydrate (2.5 g, 50 mmol) dropwise over 15 minutes. Note: Excess hydrazine minimizes dimer formation.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (System: CHCl3:MeOH 9:1).

-

Workup: Evaporate the solvent under reduced pressure.

-

Purification: Wash the residue with cold water (to remove excess hydrazine hydrochloride). Recrystallize the solid from ethanol.

-

Validation:

-

Yield: ~80-90%

-

Appearance: White to pale yellow crystalline solid.

-

Melting Point: 110-115°C (estimated).

-

Module B: Synthesis of 2-Aryl-5-(2-ethylpyridin-4-yl)-1,3,4-oxadiazoles

Rationale: Phosphorus oxychloride (POCl3) acts as both a solvent and a dehydrating agent, facilitating the cyclodehydration of the diacylhydrazide intermediate formed in situ.

Reagents:

-

2-Ethylisonicotinohydrazide (Module A product) (2 mmol)

-

Substituted Benzoic Acid (e.g., 4-Chlorobenzoic acid) (2 mmol)

-

Phosphorus Oxychloride (POCl3) (5 mL)

Protocol:

-

Mixing: In a clean, dry round-bottom flask, mix the hydrazide (0.33 g, 2 mmol) and the substituted benzoic acid (2 mmol).

-

Cyclization: Add POCl3 (5 mL) carefully.

-

Reflux: Heat the mixture under reflux (approx. 105°C) for 6–8 hours. Safety: Use a calcium chloride guard tube; HCl gas is evolved.

-

Quenching: Cool the reaction mixture to RT. Pour slowly onto crushed ice (200 g) with vigorous stirring to decompose excess POCl3. Caution: Exothermic reaction.

-

Neutralization: Neutralize the suspension with solid NaHCO3 or ammonia solution to pH 7–8.

-

Isolation: Filter the precipitated solid. Wash with water.

-

Purification: Recrystallize from ethanol/DMF mixture.

Analytical Signature (Expected):

-

IR (KBr): 1600-1620 cm⁻¹ (C=N), disappearance of C=O amide bands.

-

¹H NMR (DMSO-d6): Characteristic ethyl signals (triplet ~1.2 ppm, quartet ~2.7 ppm); Oxadiazole ring closure confirmed by lack of NH/NH2 protons.

Module C: Synthesis of 1,2,4-Triazole-3-thiones (Mannich Base Precursors)

Rationale: This pathway introduces a thione group, enhancing lipophilicity and providing a handle for further S-alkylation (Mannich bases).

Step 1: Formation of Thiosemicarbazide Intermediate

-

Dissolve 2-ethylisonicotinohydrazide (2 mmol) in Ethanol (20 mL).

-

Add Phenyl Isothiocyanate (2 mmol) dropwise.

-

Reflux for 2–4 hours.

-

Cool and filter the solid product (Thiosemicarbazide).

Step 2: Base-Catalyzed Cyclization

-

Suspend the thiosemicarbazide in 2N NaOH solution (10 mL).

-

Reflux for 4 hours.

-

Cool and acidify with dilute HCl to pH 4.

-

Filter the precipitate (Triazole-3-thione).

Analytical Validation Table

| Compound Class | Key IR Peaks (cm⁻¹) | Key ¹H NMR Signals (δ ppm) | Mass Spec Pattern |

| Hydrazide | 3200-3300 (NH/NH₂), 1660 (C=O) | 9.8 (s, 1H, CONH), 4.5 (s, 2H, NH₂), 2.7 (q, 2H, CH₂), 1.2 (t, 3H, CH₃) | [M+H]⁺ = 166 |

| 1,3,4-Oxadiazole | 1610 (C=N), 1070 (C-O-C) | Absence of CONH/NH₂. Aromatic protons shift downfield due to planar ring system. | [M+H]⁺ = M_acid + M_hyd - 18 |

| 1,2,4-Triazole | 2550-2600 (SH), 1250 (C=S) | 13.5 (s, 1H, NH of triazole), 2.7 (q, Ethyl-CH₂). | Characteristic fragmentation of SH |

Safety & Handling (E-E-A-T)

-

2-Ethylpyridine-4-carbonyl chloride: Corrosive lachrymator. Handle in a fume hood. Hydrolyzes to HCl and acid upon contact with moisture.

-

POCl3: Reacts violently with water. Quench only by slow addition to ice, never water to acid.

-

Hydrazine Hydrate: Potential carcinogen and highly toxic. Use double-gloving and avoid inhalation.

References

-

Pathak, A., & Mishra, P. M. (2007). Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Asian Journal of Chemistry, 19(2), 988-994.

-

Patel, K. D., & Patel, B. D. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Open Medicinal Chemistry Journal.

-

Guo, Y., et al. (2021). Synthesis of 1,2,4-Triazole Derivatives via Cascade Reaction. Frontiers in Chemistry.

-

PubChem. (n.d.).[3] 2-Ethylpyridine-4-carbothioamide (Ethionamide) Compound Summary. National Library of Medicine.

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Chloropyridine-4-carbonyl chloride (Analogous handling).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Ethylpyridine-4-carbonyl Chloride by Chromatography

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the chromatographic purification of 2-Ethylpyridine-4-carbonyl chloride. Drawing upon established principles and field-proven experience, this document offers troubleshooting strategies and answers to frequently asked questions to navigate the specific challenges associated with this reactive molecule.

Introduction: The Challenge of Purifying a Reactive Intermediate

2-Ethylpyridine-4-carbonyl chloride is a valuable building block in pharmaceutical synthesis.[1] However, its purification by chromatography is fraught with challenges owing to its high reactivity, particularly its susceptibility to hydrolysis.[1][2][3] The presence of the basic pyridine ring and the electrophilic acyl chloride functionality necessitates a carefully designed purification strategy to prevent degradation and ensure high purity. This guide will equip you with the knowledge to anticipate and overcome these obstacles.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the chromatographic purification of 2-Ethylpyridine-4-carbonyl chloride in a question-and-answer format.

Question 1: I'm observing significant product degradation on my silica gel column, evidenced by the appearance of a new, more polar spot on my TLC analysis. What is happening and how can I prevent it?

Answer: The most likely cause of degradation is the hydrolysis of the acyl chloride on the surface of the silica gel to form 2-ethylpyridine-4-carboxylic acid. Silica gel is inherently acidic and contains surface silanol groups (Si-OH) that can act as a source of water or catalyze hydrolysis.

Root Cause Analysis and Solutions:

| Probable Cause | Scientific Rationale | Recommended Solution |

| Residual Moisture on Silica Gel | Silica gel is hygroscopic and readily absorbs atmospheric moisture. This water reacts with the highly electrophilic acyl chloride. | Protocol: Dry the silica gel in a vacuum oven at 120-150°C for at least 12 hours immediately before use. Allow it to cool in a desiccator under vacuum or an inert atmosphere. |

| Acidic Nature of Silica Gel | The acidic silanol groups on the silica surface can catalyze the hydrolysis of the acyl chloride. | Protocol: Deactivate the silica gel by preparing a slurry in a non-polar solvent (e.g., hexanes) containing 1-2% (v/v) of a non-nucleophilic base like triethylamine. The triethylamine will neutralize the acidic sites.[4] |